molecular formula C12H18 B7800021 1,5,9-Cyclododecatriene

1,5,9-Cyclododecatriene

Cat. No. B7800021
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-FFWAUJBHSA-N
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Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals.

properties

IUPAC Name

(1E,5E,9E)-cyclododeca-1,5,9-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLLIQAKMYWTBR-FFWAUJBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=CCCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C/CC/C=C/CC/C=C/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1,5,9-CYCLODODECATRIENE
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Related CAS

25267-53-2
Details Compound: 1,5,9-Cyclododecatriene, homopolymer
Record name 1,5,9-Cyclododecatriene, homopolymer
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DSSTOX Substance ID

DTXSID6040791
Record name trans,trans,trans-1,5,9-Cyclododecatriene
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Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
Record name 1,5,9-CYCLODODECATRIENE
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Record name 1,5,9-Cyclododecatriene
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Boiling Point

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126
Record name 1,5,9-CYCLODODECATRIENE
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Flash Point

160 °F (USCG, 1999), 71 °C, 88 °C closed cup
Details EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4
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Details EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4
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Density

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145
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Vapor Pressure

0.08 [mmHg]
Record name 1,5,9-Cyclododecatriene
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Product Name

1,5,9-Cyclododecatriene

Color/Form

Colorless, Liquid

CAS RN

4904-61-4, 676-22-2
Record name 1,5,9-CYCLODODECATRIENE
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Record name trans,trans,trans-1,5,9-Cyclododecatriene
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Record name 1,5,9-Cyclododecatriene, (1E,5E,9E)-
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Record name (1E,5E,9E)-cyclododeca-1,5,9-triene
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Melting Point

-0.4 °F (USCG, 1999), -17 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126
Record name 1,5,9-CYCLODODECATRIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,9-Cyclododecatriene
Reactant of Route 2
1,5,9-Cyclododecatriene
Reactant of Route 3
1,5,9-Cyclododecatriene
Reactant of Route 4
1,5,9-Cyclododecatriene
Reactant of Route 5
1,5,9-Cyclododecatriene
Reactant of Route 6
1,5,9-Cyclododecatriene

Citations

For This Compound
1,500
Citations
F Thrun, V Hickmann, C Stock, A Schäfer… - The Journal of …, 2019 - ACS Publications
The synthesis of 1,5,9-cyclododecatriene by selective trimerization of butadiene catalyzed by TiCl 4 and ethylaluminum sesquichloride has been commercially used since 1965. …
Number of citations: 5 pubs.acs.org
LI Zakharkin, VV Guseva - Russian Chemical Reviews, 1978 - iopscience.iop.org
The methods of synthesis and chemical properties of 1, 5, 9-cyclododecatriene (the butadiene cyclotrimerisation product), which is manufactured on an industrial scale, are examined; …
Number of citations: 13 iopscience.iop.org
FAL Anet, TN Rawdah - The Journal of Organic Chemistry, 1980 - ACS Publications
Dynamic NMR effects are observed in both the and 13C NMR spectra of cis, cis, cis-1, 5, 9-cyclododecatriene in the vicinity of-140 to-150 C. Empirical force field calculations show that …
Number of citations: 8 pubs.acs.org
RV Chaudhari, R Jaganathan, SP Mathew… - AIChE …, 2002 - Wiley Online Library
Performance of trickle‐bed and up‐flow reactors was studied experimentally and theoretically for an exothermic multistep hydrogenation of 1,5,9‐cyclododecatriene (CDT) in n‐decane …
Number of citations: 43 aiche.onlinelibrary.wiley.com
ES Chernyshova, R Goddard, KR Pörschke - Organometallics, 2007 - ACS Publications
The ligand properties of cis,cis,cis-1,5,9-cyclododecatriene (c,c,c-cdt) have been explored. For the known (c,c,c-cdt)Ni (1b) and (c,c,c-cdt)(AgNO 3 ) 3 (5) complexes and the new [(c,c,c-…
Number of citations: 12 pubs.acs.org
DR Fahey - The Journal of Organic Chemistry, 1973 - ACS Publications
Ruthenium complexes have been found to catalyze the selective homogeneous hydrogenation of 1, 5, 9-cyclo-dodecatriene (CDT) to cyclododecene (CDE). The most useful complex,(…
Number of citations: 86 pubs.acs.org
G Wieβmeier, D Hönicke - Industrial & engineering chemistry …, 1996 - ACS Publications
The study deals with the heterogeneously catalyzed gas-phase hydrogenation of cis,trans,trans-1,5,9-cyclododecatriene on coated catalysts prepared by anodic oxidation of aluminum …
Number of citations: 74 pubs.acs.org
M Ohno, M Okamoto, S Torimitsu - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
The addition reactions of cis, trans, trans-1, 5, 9-cyclododecatriene with cis-addition reagents, such as osmium tetroxide, potassium permanganate, diimide, and nitrosyl chloride, have …
Number of citations: 14 www.journal.csj.jp
S Castellano, KG Untch - Journal of the American Chemical …, 1966 - ACS Publications
I conformers which are representative types: the crown (la), the saddle (lb), the symmetrical s-trans (Ic), and the unsymmetrical s-trans (Id). The crown conforma-tion is required for …
Number of citations: 3 pubs.acs.org
H Takahasi, M Yamaguchi - The Journal of Organic Chemistry, 1963 - ACS Publications
7 0S02C6H4Br (p) 0S02C6H4Br (p) 85 DMF 8 0S02C8H4Br (p) I 82 DMF 9 0S02C8H4CH3 (p) 0S02C6H4CH3 (p) 7.5 ‘ DMF 10 0S02C8H4CH3 (p) I 34 DMF 11 oso2c «h5 oso2c6h5 …
Number of citations: 10 pubs.acs.org

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